3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane
Description
Structure
3D Structure
Properties
CAS No. |
2060050-69-1 |
|---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-(iodomethyl)-2,9-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15IO2/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8H,1-7H2 |
InChI Key |
XBTFGIAKJHERPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CI)COC1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Iodomethyl 2,7 Dioxaspiro 4.5 Decane
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The carbon-iodine bond in the iodomethyl group is polarized, with the carbon atom being electrophilic and the iodine atom serving as an excellent leaving group. This makes the compound an ideal substrate for nucleophilic substitution reactions, where a nucleophile replaces the iodide ion.
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comreddit.comlibretexts.org For 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane, the SN2 pathway is strongly favored.
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comyoutube.com This process is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com Since the iodomethyl group is a primary halide, the carbon atom is sterically unhindered, making it highly accessible to incoming nucleophiles. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com
The SN1 mechanism , in contrast, involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. youtube.comyoutube.com This pathway is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. youtube.com The formation of a primary carbocation, which would be required for an SN1 reaction with this compound, is energetically highly unfavorable, thus making the SN1 pathway negligible for this compound under typical conditions. pearson.com
| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary substrate strongly favors SN2. |
| Mechanism | Two steps, carbocation intermediate | One concerted step | The concerted SN2 mechanism avoids the formation of an unstable primary carbocation. |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Reaction rate will be dependent on both substrate and nucleophile concentrations. |
| Stereochemistry | Racemization | Inversion of configuration | Not applicable at the iodomethyl carbon, but important for chiral substrates. |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | Choice of solvent can optimize the favored SN2 reaction. libretexts.org |
As a classic SN2 substrate, this compound is expected to react efficiently with a wide range of soft and hard nucleophiles. The stable spiroketal moiety is tolerant of many reaction conditions, allowing for the synthesis of diverse derivatives.
Common nucleophilic substitution reactions include:
Williamson Ether Synthesis: Reaction with alkoxides (RO⁻) yields ethers. This is an effective method for extending the carbon chain or introducing new functional groups. masterorganicchemistry.com
Formation of Alcohols: Hydrolysis with hydroxide (B78521) ions (OH⁻) or water under appropriate conditions would produce the corresponding alcohol, 3-(Hydroxymethyl)-2,7-dioxaspiro[4.5]decane.
Amination: Reaction with ammonia (B1221849), primary, or secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. The use of azide ion (N₃⁻) followed by reduction provides a cleaner route to the primary amine. lumenlearning.com
Cyanation: The introduction of a nitrile group can be achieved using cyanide salts (e.g., NaCN), which is a valuable transformation for further elaboration into carboxylic acids, amines, or ketones.
Thiol and Thioether Synthesis: Thiols and thioethers can be prepared by reaction with hydrosulfide (SH⁻) or thiolates (RS⁻), respectively.
The following table summarizes the expected products from the reaction of this compound with various nucleophiles via the SN2 mechanism.
| Nucleophile (Reagent) | Product Functional Group | Product Name Example |
| CH₃O⁻ (from CH₃ONa) | Ether | 3-(Methoxymethyl)-2,7-dioxaspiro[4.5]decane |
| OH⁻ (from NaOH) | Alcohol | (2,7-Dioxaspiro[4.5]decan-3-yl)methanol |
| N₃⁻ (from NaN₃) | Azide | 3-(Azidomethyl)-2,7-dioxaspiro[4.5]decane |
| CN⁻ (from NaCN) | Nitrile | 2-(2,7-Dioxaspiro[4.5]decan-3-yl)acetonitrile |
| CH₃S⁻ (from CH₃SNa) | Thioether | 3-((Methylthio)methyl)-2,7-dioxaspiro[4.5]decane |
| ⁻C≡CH (from NaC≡CH) | Alkyne | 3-(Prop-2-yn-1-yl)-2,7-dioxaspiro[4.5]decane |
Elimination Reactions
Elimination reactions, which result in the formation of a double bond, can compete with nucleophilic substitutions. The most common mechanism for primary alkyl halides is the E2 (elimination bimolecular) pathway, which, like the SN2 reaction, is a single-step process. lumenlearning.com
For an E2 reaction to occur, a strong base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously. In this compound, the β-carbon is the C3 atom of the spiro-system.
However, for primary alkyl halides, SN2 reactions are generally much faster and are the predominant pathway, especially with nucleophiles that are also weak bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻). lumenlearning.com Elimination can become significant only when a strong, sterically hindered base is used, such as potassium tert-butoxide (KOtBu). lumenlearning.com Such a base is too bulky to act as an effective nucleophile at the primary carbon, and will preferentially act as a base, abstracting a proton to induce elimination. Under these specific conditions, the formation of 3-methylene-2,7-dioxaspiro[4.5]decane would be expected.
Cross-Coupling Reactions
The carbon-iodine bond is readily activated by transition metal catalysts, particularly palladium and nickel complexes, making this compound a suitable electrophile for cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. nobelprize.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. nobelprize.orgwikipedia.org While traditionally used for sp²-hybridized carbons (aryl, vinyl), its scope has been extended to include sp³-hybridized alkyl halides. nih.govnih.gov
As a primary alkyl iodide, this compound is a good candidate for Suzuki coupling reactions. The reaction would involve the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent (in the presence of a base) and subsequent reductive elimination to yield the coupled product. nobelprize.org Nickel catalysts are also effective for coupling alkyl halides. nih.gov
| Organoboron Reagent | Coupling Partner | Expected Product Class |
| Phenylboronic acid | Aryl | 3-Benzyl-2,7-dioxaspiro[4.5]decane |
| Vinylboronic acid | Vinyl | 3-Allyl-2,7-dioxaspiro[4.5]decane |
| n-Butylboronic acid | Alkyl | 3-Pentyl-2,7-dioxaspiro[4.5]decane |
Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings can be envisioned for this compound. The general mechanism involving oxidative addition of the alkyl iodide to a Pd(0) species is a common entry point to various catalytic cycles. nobelprize.org
Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. Primary alkyl iodides are effective substrates, and this method is known for its high functional group tolerance. The reaction of this compound with an organozinc compound (e.g., PhZnCl) would provide a reliable route to coupled products. sigmaaldrich.com
Heck Coupling: While the classic Heck reaction involves the coupling of an organic halide with an alkene, reactions with alkyl halides are more complex and less common than with aryl or vinyl halides. However, under specific conditions, related transformations are possible.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide. Although typically applied to aryl and vinyl halides, modifications for alkyl halides exist, potentially allowing for the direct formation of an alkynylated product from this compound.
Rearrangement Reactions
The propensity of the this compound framework to undergo rearrangement reactions has not been investigated.
Studies on the Stability and Degradation Pathways of the Iodomethyl Group
There is no available data on the stability of the iodomethyl group in this compound or its potential degradation pathways under various conditions.
Mechanistic Insights into Spiroketal Ring System Transformations
Mechanistic studies focused on the transformations of the spiroketal ring system of this compound are absent from the scientific record.
While the acid-catalyzed equilibria of spiroketals are a known phenomenon, no research has been published that specifically examines these equilibria for this compound.
The effect of the iodomethyl substituent on the stability and reactivity of the 2,7-dioxaspiro[4.5]decane ring system has not been the subject of any scientific inquiry.
Stereochemical Aspects of 3 Iodomethyl 2,7 Dioxaspiro 4.5 Decane
Enantiomerism and Diastereomerism in Dioxaspiro[4.5]decane Systems
The 2,7-dioxaspiro[4.5]decane framework consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered tetrahydropyran (B127337) ring joined at a spirocyclic carbon (C5). This structural arrangement introduces multiple elements of chirality.
The Spirocenter: The spiro carbon atom (C5) is a primary source of chirality in the parent dioxaspiro[4.5]decane system. If the substitution pattern on both rings is appropriate, the spirocenter can be chiral, leading to a pair of non-superimposable mirror images known as enantiomers, designated as (R) or (S). semanticscholar.org
Additional Stereocenters: In the case of 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane, an additional stereocenter exists at the C3 position of the tetrahydropyran ring, where the iodomethyl group is attached. The presence of this second stereocenter means that for each configuration of the spirocenter (R or S), there can be two possible configurations at C3 (R or S).
This combination of two stereogenic centers gives rise to the possibility of four distinct stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R).
The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers .
The (3R, 5S) and (3S, 5R) isomers are another pair of enantiomers .
The relationship between an isomer from the first pair and an isomer from the second pair (e.g., (3R, 5R) and (3R, 5S)) is that of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Control of Stereoselectivity in Synthetic Routes
The synthesis of a single, desired stereoisomer of this compound requires precise control over the formation of the two stereocenters. This is a central challenge in the synthesis of spiroketals. mdpi.com
While specific literature for the synthesis of this compound using Julia-type coupling is not prevalent, the Julia-Kocienski olefination is a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds. nih.govorganic-chemistry.orgwikipedia.org In a hypothetical synthetic route, such a reaction could be employed to assemble a precursor to the spiroketal.
The reaction typically involves the coupling of a sulfone with an aldehyde or ketone. alfa-chemistry.com Diastereoselectivity can be achieved by using a chiral substrate or chiral reagents that influence the approach of the reactants, leading to the preferential formation of one diastereomeric intermediate over another. This stereocontrol in the olefination step would be crucial for establishing the relative stereochemistry of substituents on the acyclic precursor, which would then be carried through to the final spiroketal during a subsequent cyclization step. The choice of sulfone (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) and reaction conditions can significantly influence the E/Z selectivity of the resulting alkene, which in turn dictates the stereochemistry of the final product. nih.govorganic-chemistry.org
The formation of the spiroketal ring system itself is a critical step where stereochemistry is defined. Asymmetric induction during the spiroketalization of a dihydroxy ketone precursor is a common strategy to control the chirality of the spirocenter. nih.govnih.gov This can be achieved through several methods:
Substrate Control: Existing stereocenters in the precursor molecule can direct the cyclization process. The molecule folds in a preferred conformation to minimize steric interactions, leading to the formation of one diastereomer preferentially.
Reagent Control: The use of chiral catalysts, such as chiral Brønsted acids or organocatalysts, can create a chiral environment around the reacting molecule. acs.orgresearchgate.netresearchgate.netacs.orgnih.gov This environment favors one pathway for cyclization, resulting in an enantiomerically enriched product. For instance, bifunctional aminothiourea catalysts have been shown to effectively mediate intramolecular hemiacetalization/oxy-Michael addition cascades to produce chiral spiroketals with high enantioselectivity. nih.gov
Kinetically controlled spirocyclization reactions, which are not allowed to reach thermodynamic equilibrium, can provide selective access to less stable, or "contrathermodynamic," spiroketal isomers. nih.gov
Conformational Analysis of the Spiroketal Ring System
The 2,7-dioxaspiro[4.5]decane skeleton is not static; its rings can adopt several different conformations. The relative stability of these conformations is governed by a delicate balance of steric and stereoelectronic effects.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) to occupy an axial position, as this allows for a stabilizing orbital interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the other ring. chemtube3d.comchemtube3d.com
In a 2,7-dioxaspiro[4.5]decane system, the most stable conformation is typically the one that maximizes the anomeric effect. This often corresponds to a conformation where both C-O bonds at the spirocenter are axial with respect to the adjacent ring, a so-called (gauche, gauche) conformation which benefits from a double anomeric stabilization. nih.gov Conformations with one axial and one equatorial C-O bond experience a single anomeric effect, while a conformation with two equatorial bonds has no such stabilization and is generally the least stable. scripps.educhemtube3d.com
The presence of the iodomethyl substituent at C3 further influences the energetic landscape. The substituent will prefer an equatorial position to minimize steric hindrance (1,3-diaxial interactions) with other axial groups on the tetrahydropyran ring. The final, most stable conformation of a given stereoisomer is a compromise between maximizing the anomeric effect and minimizing steric strain. Computational chemistry methods are often used to calculate the relative energies of these different conformations. stolaf.edunih.gov
| Conformation Feature | Relative Energy | Stabilizing/Destabilizing Factors |
| Double Anomeric Effect | Lowest | Maximized stereoelectronic stabilization. |
| Single Anomeric Effect | Intermediate | Partial stereoelectronic stabilization. |
| No Anomeric Effect | Highest | Lack of stereoelectronic stabilization. |
| Equatorial C3-Substituent | Lower | Minimized steric (1,3-diaxial) strain. |
| Axial C3-Substituent | Higher | Increased steric (1,3-diaxial) strain. |
The conformation of a molecule directly impacts its reactivity. The spatial orientation of functional groups determines their accessibility to reagents and their ability to participate in reactions. libretexts.org
For this compound, the orientation of the C-I bond (axial vs. equatorial) is critical. libretexts.orgmasterorganicchemistry.com
An equatorial iodomethyl group is generally more sterically accessible to incoming nucleophiles, which might favor SN2-type reactions.
An axial iodomethyl group is more sterically hindered. However, its reactivity can be influenced by stereoelectronic effects. For example, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton is often required, a condition that may be met only when the substituent is in an axial position.
Separation and Analysis of Stereoisomers
The resolution of stereoisomers of this compound relies on the use of chiral environments that can differentiate between the spatial arrangements of the molecules. Chromatographic methods are particularly well-suited for this purpose, offering high-resolution separation and sensitive detection.
Chromatographic Methods (e.g., Chiral HPLC, Enantioselective GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of chiral compounds. chromatographyonline.com When equipped with a chiral stationary phase (CSP), these methods can resolve enantiomers by forming transient diastereomeric complexes with differing stabilities. chromatographyonline.comsigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a preferred method for the enantioselective analysis of many pharmaceutical and chemical compounds. chromatographyonline.com The technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. sigmaaldrich.com The separation is influenced by the mobile phase composition, temperature, and the specific nature of the chiral selector.
While specific application data for this compound is not available in the reviewed literature, the general principles of chiral HPLC can be applied. A typical approach would involve screening various chiral columns and mobile phase systems to achieve optimal separation.
Interactive Data Table: Illustrative Chiral HPLC Parameters Note: The following data is hypothetical and serves to illustrate typical parameters for chiral separations, as specific data for this compound is not publicly available.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A complete NMR analysis of 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane would provide unambiguous evidence of its constitution and stereochemistry.
Comprehensive ¹H and ¹³C NMR Analysis for Structural Assignment
A detailed ¹H NMR spectrum would be expected to reveal the chemical shifts, coupling constants, and integration values for each proton in the molecule. This information is critical for assigning protons to their respective positions within the spiroketal framework. Similarly, a ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, including the characteristic spiroketal carbon.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₂-I | 3.20 - 3.40 | dd | hypothetical values |
| H-3 | 4.00 - 4.20 | m | hypothetical values |
| O-CH₂ (tetrahydrofuran ring) | 3.60 - 3.90 | m | hypothetical values |
| Cyclohexane (B81311) protons | 1.20 - 1.80 | m | hypothetical values |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C (spiroketal) | 95 - 110 |
| C-3 | 75 - 85 |
| CH₂-I | 5 - 15 |
| O-CH₂ (tetrahydrofuran ring) | 65 - 75 |
| Cyclohexane carbons | 20 - 40 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation
To definitively establish the three-dimensional structure of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular structure and confirming the position of the iodomethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule. It identifies protons that are close in space, providing insights into the relative configuration of substituents and the conformation of the ring systems.
Advanced NMR Experiments for Conformational Studies
Further investigation into the conformational dynamics of the spiroketal system could be achieved through advanced NMR experiments such as variable temperature (VT) NMR studies and rotating-frame Overhauser effect spectroscopy (ROESY). These experiments can provide information on ring-flipping barriers and preferred conformations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise measurement allows for the unambiguous determination of its elemental formula (C₉H₁₅IO₂), confirming the presence of iodine and distinguishing it from compounds with the same nominal mass.
Fragmentation Pathways of the Iodomethyl-Dioxaspirodecane System (e.g., GC-MS, ESI-MS, MALDI-MS)
Analysis of the fragmentation patterns obtained from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), or Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) would provide valuable structural information. Characteristic fragmentation of the spiroketal core and the loss of the iodomethyl group would be expected. The specific fragmentation pathways would help to confirm the connectivity of the molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Currently, there is no publicly available X-ray crystallographic data for this compound. While the technique of X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of its absolute stereochemistry and solid-state conformation, such studies on this specific compound have not been reported in the surveyed scientific literature.
For related dioxaspiro[4.5]decane derivatives, such as (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, single-crystal X-ray diffraction has been successfully employed to elucidate their molecular structure and packing in the solid state. researchgate.net This highlights the applicability of the method within this class of compounds, suggesting that should single crystals of this compound be obtained, X-ray crystallography could provide precise bond lengths, bond angles, and torsional angles, thereby confirming its connectivity and detailed conformation.
| Crystallographic Data for this compound |
| Parameter |
| Crystal System |
| Space Group |
| a (Å) |
| b (Å) |
| c (Å) |
| α (°) |
| β (°) |
| γ (°) |
| Volume (ų) |
| Z |
| Density (calculated) (g/cm³) |
| R-factor |
| No data available |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis
The chiral nature of this compound, owing to its stereogenic centers, makes it amenable to analysis by chiroptical techniques such as optical rotation and circular dichroism (CD) spectroscopy. However, specific experimental data regarding the optical rotation or CD spectra for this compound are not found in the current scientific literature.
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light, providing a characteristic value ([α]D) that can be used to assess enantiomeric purity. Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light, offering detailed information about the stereochemical features of a molecule. mdpi.com While these techniques are invaluable for chiral analysis, their application to this compound has not been documented.
| Chiroptical Data for this compound |
| Parameter |
| Specific Rotation [α]D |
| Wavelength (nm) |
| Concentration (g/100mL) |
| Solvent |
| Temperature (°C) |
| CD Maxima (nm) |
| Molar Ellipticity (deg·cm²/dmol) |
| No data available |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can provide deep insights into the electronic nature of 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane.
Electronic Structure Analysis
An electronic structure analysis would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) to solve the Schrödinger equation for the molecule. This would yield fundamental information such as the electron density distribution, electrostatic potential maps, and atomic charges. Such an analysis for this compound would likely reveal regions of high and low electron density, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.comyoutube.com For this compound, an MO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap, for instance, provides a measure of the molecule's kinetic stability and chemical hardness. Reactivity descriptors such as electronegativity, chemical potential, and global hardness could be calculated from the HOMO and LUMO energies to predict its behavior in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The spirocyclic nature of this compound suggests a complex conformational landscape. Computational methods are essential for exploring these different spatial arrangements and their relative energies.
Prediction of Stable Conformations and Interconversion Barriers
A systematic conformational search would be the first step, employing methods ranging from molecular mechanics to higher-level quantum chemical calculations. This would identify the various low-energy conformers of the molecule, such as different chair and boat conformations of the cyclohexane (B81311) ring and the orientation of the iodomethyl group. Following the identification of stable conformers, the transition states connecting them would be located to calculate the energy barriers for interconversion. This information is vital for understanding the molecule's flexibility and the population of different conformers at a given temperature.
Solvent Effects on Conformation and Reactivity
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different solvent environments. By simulating the molecule's trajectory over time, MD can reveal how solvent molecules interact with the solute and influence its conformational preferences. Implicit solvent models (like the Polarizable Continuum Model) or explicit solvent simulations would be used to understand how the polarity of the solvent affects the relative stability of conformers and the potential energy surface of reactions involving this compound.
Reaction Mechanism Studies
Transition State Characterization for Key Synthetic Steps
While specific transition state calculations for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of spiroketal formation have been the subject of computational analysis. The synthesis of spiroketals, including the 2,7-dioxaspiro[4.5]decane core, typically involves a key acid-catalyzed cyclization of a dihydroxy ketone or a related precursor.
Computational methods, such as Density Functional Theory (DFT), are instrumental in characterizing the transition states of these cyclization reactions. rsc.orgyoutube.comsparkle.pro.br These calculations can determine the geometry of the transition state, its energy (activation energy), and vibrational frequencies. youtube.comfossee.in For the formation of the spiroketal core, theoretical models can elucidate the precise nature of bond formation and breaking during the intramolecular attack of the hydroxyl groups onto the carbonyl or a protonated equivalent.
The presence of the iodomethyl substituent introduces additional complexity. Computational studies on analogous halogenated compounds suggest that the substituent can influence the electron density of the reacting centers and potentially the stability of the transition state through steric and electronic effects. rsc.org Characterizing the transition state would involve locating the saddle point on the potential energy surface corresponding to the ring-closing step. This would reveal whether the cyclization occurs in a stepwise or concerted manner and provide a quantitative measure of the kinetic barrier to the reaction.
Computational Insights into Stereoselectivity
The stereochemistry of the spirocyclic center is a critical aspect of this compound. Computational studies are particularly valuable for understanding and predicting the stereochemical outcome of spiroketalization reactions. nih.govdoi.orgmskcc.org The formation of the spiroketal can lead to different stereoisomers, and their relative abundance is often governed by a combination of kinetic and thermodynamic factors.
Computational models can be employed to calculate the energies of the various possible transition states leading to different stereoisomers. doi.org The stereoselectivity is often dictated by the relative energies of these competing transition states. Factors that influence this selectivity include:
Anomeric and Gauche Effects: The stability of the forming spiroketal ring is significantly influenced by stereoelectronic effects like the anomeric effect, where an oxygen lone pair interacts with an adjacent anti-bonding orbital. Computational methods can quantify the stabilizing contribution of these effects in different stereoisomeric transition states. doi.org
Steric Hindrance: The bulky iodomethyl group, as well as the cyclohexane ring, can create significant steric strain in certain transition state geometries. Molecular mechanics and DFT calculations can model these steric interactions and predict which stereochemical pathway is less sterically hindered.
Conformational Preferences: The cyclohexane ring and the forming dioxolane ring have distinct conformational preferences. Computational analysis can explore the various chair and boat conformations of the cyclohexane ring and their influence on the orientation of the reacting groups in the transition state. nih.gov
By comparing the calculated activation energies for the formation of different stereoisomers, a prediction of the major product can be made. This information is invaluable for designing synthetic routes that favor the formation of a desired stereoisomer.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry provides robust methods for the prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra with a high degree of accuracy.
The standard approach involves the following steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Prediction: The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
These predicted spectra can be used to:
Confirm Structural Assignments: By comparing the predicted NMR spectrum with the experimentally obtained spectrum, the proposed structure of this compound can be confirmed.
Assign Resonances: In cases where the experimental spectrum is complex, the predicted chemical shifts can aid in the unambiguous assignment of each proton and carbon signal to the corresponding atom in the molecule.
Distinguish Between Isomers: Computational NMR predictions can be a powerful tool to differentiate between different structural or stereoisomers, as each isomer will have a unique predicted spectrum.
Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound based on general principles of spiroketal chemistry, which could be refined with actual computational data.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 108-112 |
| C3 | 70-75 |
| C4 | 30-35 |
| C5 | 22-26 |
| C6 | 35-40 |
| C8 | 65-70 |
| C9 | 65-70 |
| C10 | 22-26 |
| CH₂I | 5-10 |
Applications of 3 Iodomethyl 2,7 Dioxaspiro 4.5 Decane As a Synthetic Building Block
Role as an Intermediate in Complex Organic Synthesis
The strategic importance of 3-(iodomethyl)-2,7-dioxaspiro[4.5]decane in complex organic synthesis lies in its ability to serve as a versatile intermediate. The presence of the iodomethyl group, a potent electrophile, allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity, coupled with the stereochemically defined spiroketal core, enables chemists to introduce the 2,7-dioxaspiro[4.5]decane motif into larger, more complex target molecules with a high degree of control.
The utility of this intermediate is exemplified in multi-step synthetic sequences where the spiroketal unit is a crucial pharmacophore or a key structural element. The iodine atom can be readily displaced by a variety of nucleophiles, including carbanions, amines, alkoxides, and thiolates, facilitating the elaboration of the molecular structure. This reactivity is central to its role in the convergent synthesis of complex targets, where pre-functionalized fragments are coupled together in the later stages of a synthetic route.
Synthesis of Diversified Spiroketal Derivatives and Analogues
The structural framework of this compound provides a robust starting point for the synthesis of a wide array of spiroketal derivatives and analogues. The ability to chemically modify the iodomethyl group opens up avenues for creating libraries of compounds with diverse functionalities and potential applications.
Incorporation into Natural Product Synthesis
The 2,7-dioxaspiro[4.5]decane skeleton is a recurring motif in a number of natural products, often contributing significantly to their biological activity. While direct examples of the incorporation of this compound into the total synthesis of specific natural products are not extensively documented in readily available literature, its potential as a key building block is clear. Synthetic strategies targeting natural products containing this spiroketal unit can envision using this iodo-functionalized compound to introduce the core structure efficiently. For instance, the iodomethyl group could be transformed into other functional groups present in the natural product target, such as an aldehyde, a carboxylic acid, or a longer carbon chain, through well-established synthetic transformations.
Access to Novel Spirocyclic Scaffolds
Beyond its application in natural product synthesis, this compound serves as a gateway to novel spirocyclic scaffolds with potential applications in medicinal chemistry and drug discovery. The inherent three-dimensionality of the spiroketal system is a desirable feature in modern drug design, as it can lead to improved binding affinity and selectivity for biological targets.
The reactivity of the iodomethyl group can be harnessed to construct more complex spirocyclic systems. For example, intramolecular reactions, where a nucleophilic group tethered to another part of the molecule displaces the iodide, can lead to the formation of fused or bridged ring systems. This approach allows for the exploration of new regions of chemical space and the generation of structurally unique molecules with potentially valuable biological properties. The table below illustrates the types of transformations that can be employed to generate novel spirocyclic scaffolds from this versatile building block.
| Reagent/Reaction Condition | Product Type | Potential Application |
| Grignard Reagents (R-MgBr) | Alkylated Spiroketals | Introduction of diverse side chains for SAR studies |
| Sodium Azide (NaN₃) | Azidomethyl Spiroketals | Precursors for amines and triazoles |
| Primary/Secondary Amines (R₂NH) | Aminomethyl Spiroketals | Introduction of basic centers for pharmaceutical applications |
| Wittig Reagents (Ph₃P=CHR) | Alkenyl Spiroketals | Elongation of the carbon chain for further functionalization |
Utilization in Materials Science and Polymer Chemistry
The unique chemical properties of this compound also lend themselves to applications in the realm of materials science and polymer chemistry. The spiroketal moiety can impart specific physical properties to materials, while the reactive iodomethyl group provides a handle for incorporation into larger macromolecular structures or for surface modification.
Incorporation into Functional Polymers
The iodomethyl group of this compound can act as an initiator or a functional monomer in various polymerization reactions. For instance, it can be used in atom transfer radical polymerization (ATRP) to create well-defined polymers with spiroketal units pendant to the polymer backbone. The presence of the rigid and polar spiroketal groups can influence the thermal properties, solubility, and morphology of the resulting polymers.
These functional polymers could find applications in areas such as specialty coatings, membranes, or as matrices for controlled release systems. The ability to precisely control the polymer architecture and the density of the spiroketal units allows for the fine-tuning of the material's properties for specific applications.
Surface Modification through Iodomethyl Reactivity
The high reactivity of the carbon-iodine bond makes this compound a suitable agent for the chemical modification of surfaces. Substrates with nucleophilic groups on their surface, such as hydroxyl or amine functionalities, can be readily functionalized by reaction with the iodomethyl spiroketal. This process allows for the covalent attachment of the spiroketal moiety to the surface, thereby altering its chemical and physical properties.
This surface modification can be used to impart hydrophilicity, improve biocompatibility, or introduce specific recognition sites. For example, modifying the surface of a biomaterial with this spiroketal could potentially influence cell adhesion and proliferation. The versatility of this approach opens up possibilities for the development of advanced materials with tailored surface properties for a range of technological applications.
Precursor for Other Functional Groups via Iodide Displacement
The carbon-iodine bond in this compound is the primary site of its reactivity as a synthetic building block. The iodide ion is an excellent leaving group, making the iodomethyl group susceptible to nucleophilic substitution, typically via an SN2 mechanism. This allows for the facile introduction of a wide variety of functional groups, enabling the elaboration of the spiroketal core into more complex structures.
The displacement of the iodide in this compound with nitrogen, oxygen, and sulfur nucleophiles is a straightforward and efficient method for introducing these heteroatoms. This strategy is widely used in organic synthesis to construct a diverse array of functionalized molecules.
Nitrogen Heteroatoms: Nitrogen-containing compounds can be synthesized by reacting this compound with various nitrogen nucleophiles. For instance, treatment with ammonia (B1221849) can yield the corresponding primary amine. More complex amines, amides, and other nitrogen-containing functionalities can be introduced using appropriate nucleophiles such as primary or secondary amines, azides, or phthalimides followed by deprotection. The resulting aminomethylated spiroketals can serve as precursors for the synthesis of alkaloids and other nitrogenous natural products.
Oxygen Heteroatoms: The introduction of oxygen functional groups can be achieved through reactions with oxygen-based nucleophiles. For example, reaction with hydroxide (B78521) or alkoxide ions will lead to the formation of the corresponding alcohol or ether, respectively. Carboxylate salts can be used to form esters. These transformations are valuable for modifying the polarity and solubility of the molecule, as well as for introducing handles for further synthetic manipulations.
Sulfur Heteroatoms: Sulfur-containing analogues can be prepared by reacting this compound with sulfur nucleophiles. Thiolates, for instance, will readily displace the iodide to form thioethers. Other sulfur functionalities, such as thioacetates or thiocyanates, can be introduced using the corresponding nucleophiles. These sulfur-containing spiroketals are of interest for their potential biological activities and as intermediates in the synthesis of sulfur-containing natural products.
Table 1: Representative Iodide Displacement Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Nitrogen | Sodium Azide (NaN₃) | Azide |
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Oxygen | Sodium Hydroxide (NaOH) | Alcohol |
| Oxygen | Sodium Methoxide (NaOCH₃) | Methyl Ether |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenyl Thioether |
| Sulfur | Potassium Thioacetate (KSAc) | Thioacetate |
Synthesis of C-Glycosides, C-Linked Disaccharides, and C-Glycosyl Amino Acids through Related Spirocyclic Systems
While direct applications of this compound in the synthesis of C-glycosides, C-linked disaccharides, and C-glycosyl amino acids are not extensively documented, the spiroketal core is a crucial component of many C-glycosidic natural products. The principles of C-glycoside synthesis can be applied to spiroketal systems, and related structures serve as important precursors in this field. C-glycosides are analogues of O-glycosides where the anomeric oxygen is replaced by a carbon atom, leading to increased stability against enzymatic hydrolysis.
C-Glycosides and C-Linked Disaccharides: The synthesis of C-glycosides often involves the formation of a carbon-carbon bond at the anomeric center of a sugar. In the context of spiroketals, this would involve creating a C-C bond at the carbon atom of the spiroketal that is analogous to the anomeric carbon. While not originating from this compound itself, the synthesis of C-glycosidic spiroketals, such as those found in the papulacandins, demonstrates the feasibility of such structures. Synthetic strategies towards C-linked disaccharides often employ the coupling of two monosaccharide units via a carbon-carbon bond, and spiroketal-containing fragments could potentially be incorporated using similar methodologies.
C-Glycosyl Amino Acids: C-glycosyl amino acids are important building blocks for the synthesis of glycopeptide mimetics with enhanced stability. The synthesis of these complex molecules often involves the coupling of a carbohydrate moiety to an amino acid derivative. A spiroketal-containing fragment, potentially derived from a functionalized precursor like this compound, could be incorporated as the "glycone" portion of a C-glycosyl amino acid. This would involve the formation of a C-C bond between the spiroketal and the amino acid backbone.
Table 2: Strategies for C-Glycoside Synthesis Applicable to Spirocyclic Systems
| Synthetic Strategy | Key Intermediate | Resulting Linkage |
|---|---|---|
| Addition of organometallics to lactones | Glycosyl lactone | C-C bond at anomeric center |
| Reaction of glycosyl halides with C-nucleophiles | Glycosyl halide | C-C bond at anomeric center |
| Radical C-C bond formation | Glycosyl radical precursor | C-C bond at anomeric center |
| Wittig-type reactions | Anomeric phosphonium (B103445) ylide | Exocyclic double bond for further elaboration |
Future Research Directions
Development of Novel and More Efficient Synthetic Pathways
While general methods for spiroketal synthesis exist, the development of novel and more efficient pathways to access 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane and its analogs is a crucial area for future research. Current strategies often rely on thermodynamically controlled spirocyclization reactions, which may not be suitable for accessing less stable isomers. nih.govmskcc.org Future efforts could focus on kinetically controlled reactions to afford a wider range of stereoisomers. nih.govmskcc.orgnih.gov
Key areas for exploration include:
Transition-Metal-Catalyzed Cyclizations: The use of transition metals such as gold, palladium, copper, and rhodium has emerged as a powerful tool for the synthesis of spiroketals under mild conditions, often avoiding the use of strong acids. researchgate.net Investigating these catalytic systems for the cyclization of precursors to this compound could lead to higher yields and improved stereoselectivity.
Cascade Reactions: Designing cascade reactions that form multiple bonds in a single operation would significantly improve the efficiency of the synthesis. acs.org For instance, a cascade allylation/spiroketalization reaction could be envisioned to construct the core structure and introduce the iodomethyl precursor simultaneously. acs.org
Electrosynthesis: As a green and sustainable alternative, electrosynthetic methods for spiroketal formation are gaining attention. rsc.org Exploring the anodic oxidation of suitable precursors could provide a metal-free and scalable route to this compound. rsc.org
Exploration of Unprecedented Reactivity Patterns
The unique structural features of this compound, particularly the interplay between the spiroketal core and the iodomethyl group, suggest that it may exhibit novel reactivity. A systematic investigation into its chemical behavior is warranted.
Future studies should include:
Ring-Opening Reactions: While spiroketals are generally stable, their ring-opening under specific conditions can provide access to valuable functionalized intermediates. acs.orgnih.gov The development of mild and selective ring-opening protocols for this compound could unveil new synthetic possibilities. acs.org
Transformations of the Iodomethyl Group: The C-I bond is a versatile functional handle for a wide range of transformations, including cross-coupling reactions, nucleophilic substitutions, and radical reactions. Exploring these reactions will allow for the introduction of diverse functionalities onto the spiroketal scaffold, leading to libraries of new compounds for biological screening.
Influence of the Aromatic Ring: While the parent compound is aliphatic, the synthesis and study of benzannulated analogs could reveal interesting effects of the aromatic ring on the reactivity and conformation of the spiroketal system. nih.govnih.gov
Expansion of Stereoselective Synthetic Methodologies
The stereochemistry of the spiroketal core is crucial for its biological activity. nih.gov Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance. While some asymmetric methods for spiroketal synthesis have been reported, there is still a need for more general and efficient approaches. mdpi.comnih.govnih.gov
Promising avenues for research include:
Organocatalysis: The use of chiral aminothiourea catalysts has been shown to be effective in the asymmetric synthesis of spiroketals through a cascade hemiacetalization/oxy-Michael addition. nih.gov Applying this and other organocatalytic strategies could provide enantiomerically enriched this compound.
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for asymmetric spiroketalization reactions. acs.orgnih.gov Mechanistic and computational studies have provided insights into the origins of enantioselectivity, which can guide the design of more effective catalysts for the synthesis of the target compound. acs.orgnih.govacs.org
Substrate Control and Chiral Auxiliaries: The use of chiral auxiliaries or the strategic placement of stereocenters in the precursor molecule can effectively control the stereochemical outcome of the spiroketalization reaction. Further exploration of these substrate-controlled methods is warranted.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processes, including improved reaction control, scalability, and safety. spirochem.com The integration of flow chemistry and automated synthesis platforms could accelerate the synthesis and derivatization of this compound. scispace.comscielo.brresearchgate.netresearchgate.netnih.gov
Future work in this area could involve:
Development of Continuous Flow Processes: Designing a continuous flow process for the synthesis of the spiroketal core would enable rapid and efficient production. scispace.comscielo.brresearchgate.netrsc.orgscielo.bruc.pt This is particularly advantageous for reactions that are difficult to control in batch or require hazardous reagents. nih.gov
Automated Library Synthesis: Combining flow chemistry with automated platforms would facilitate the high-throughput synthesis of a library of derivatives of this compound. researchgate.netresearchgate.net This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.
Telescoped Reactions: The development of telescoped flow processes, where multiple reaction steps are performed sequentially without isolation of intermediates, would significantly streamline the synthesis of complex molecules derived from the target spiroketal. nih.govrsc.org
Design and Synthesis of Advanced Materials Incorporating the Spiroketal Core
The rigid and well-defined three-dimensional structure of the spiroketal scaffold makes it an interesting building block for the design of advanced materials. The iodomethyl group provides a convenient handle for polymerization or for grafting the spiroketal onto other materials.
Potential research directions include:
Spiroketal-Based Polymers: The synthesis and characterization of polymers containing the 2,7-dioxaspiro[4.5]decane moiety in the backbone or as a pendant group could lead to materials with novel properties. The rigidity of the spiroketal core could impart interesting thermal and mechanical properties to the polymers.
Functional Materials: By incorporating specific functional groups through the iodomethyl handle, it may be possible to create materials with applications in areas such as sensing, catalysis, or separation.
Biomaterials: Given the prevalence of spiroketals in nature, materials incorporating this scaffold could exhibit good biocompatibility and biodegradability, making them suitable for biomedical applications.
Deeper Computational Exploration of Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the outcome of chemical reactions. escholarship.org A deeper computational exploration of the reactivity and selectivity of this compound and its formation would be highly beneficial.
Specific areas for computational investigation include:
Conclusion
Summary of Current Understanding of 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane
There is currently no established body of knowledge regarding this compound in the scientific literature. Its chemical and physical properties, reactivity, and biological activity have not been documented.
Significance of Research on this Compound for Broader Spiroketal Chemistry
While research on spiroketals as a class is significant due to their presence in numerous natural products and their applications in medicinal chemistry and materials science, the specific contribution of this compound to this field cannot be assessed without any research findings. The introduction of an iodomethyl group at the 3-position of a 2,7-dioxaspiro[4.5]decane framework could theoretically offer a reactive handle for further synthetic transformations, making it a potentially interesting, yet unexplored, building block.
Outlook for Future Contributions in Organic Synthesis and Materials Science
Given the complete lack of data, the future outlook for this compound is entirely speculative. Should a viable synthetic route to this compound be developed, it could potentially serve as an intermediate in the synthesis of more complex molecules. In materials science, the incorporation of spiroketal moieties can influence the physical properties of polymers and other materials; however, without any foundational research on this specific compound, its potential contributions remain unknown.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
